molecular formula C9H6F3IN2O B13092792 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole

Katalognummer: B13092792
Molekulargewicht: 342.06 g/mol
InChI-Schlüssel: TYYMHEONDSXRSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-methyl-6-(trifluoromethoxy)-1H-indazole.

Wissenschaftliche Forschungsanwendungen

3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the effects of trifluoromethoxy and iodine substituents on biological activity.

    Material Science: It can be used in the development of new materials with unique properties.

    Chemical Biology: The compound can serve as a probe to investigate various biochemical pathways.

Wirkmechanismus

The mechanism of action of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Iodo-1-methyl-1H-indazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    1-Methyl-6-(trifluoromethoxy)-1H-indazole: Lacks the iodine atom, affecting its reactivity in substitution reactions.

    3-Iodo-1-methyl-6-methoxy-1H-indazole: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its chemical behavior and biological activity.

Uniqueness

The presence of both iodine and trifluoromethoxy groups in 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole makes it unique compared to similar compounds. These substituents can significantly impact the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H6F3IN2O

Molekulargewicht

342.06 g/mol

IUPAC-Name

3-iodo-1-methyl-6-(trifluoromethoxy)indazole

InChI

InChI=1S/C9H6F3IN2O/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3

InChI-Schlüssel

TYYMHEONDSXRSE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)OC(F)(F)F)C(=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.